molecular formula C12H7Cl3 B164860 3,4,5-Trichlorobiphenyl CAS No. 53555-66-1

3,4,5-Trichlorobiphenyl

Cat. No.: B164860
CAS No.: 53555-66-1
M. Wt: 257.5 g/mol
InChI Key: BSFZSQRJGZHMMV-UHFFFAOYSA-N
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Description

3,4,5-Trichlorobiphenyl is a polychlorinated biphenyl, a group of synthetic organic compounds with multiple chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .

Biochemical Analysis

Biochemical Properties

It is known that PCBs, including 3,4,5-Trichlorobiphenyl, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific PCB congener and the biological context .

Cellular Effects

Pcbs are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes are likely to be complex and context-dependent .

Molecular Mechanism

It is known that PCBs can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that PCBs can have long-term effects on cellular function, and that these effects can change over time . This includes potential effects on the stability and degradation of this compound .

Dosage Effects in Animal Models

It is known that the effects of PCBs can vary with dosage, and that high doses can have toxic or adverse effects .

Metabolic Pathways

It is known that PCBs can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that PCBs can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that PCBs can be directed to specific compartments or organelles through various mechanisms, including targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trichlorobiphenyl can be synthesized through various methods, including the chlorination of biphenyl under controlled conditions. One common method involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms on the biphenyl ring .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include sodium hydroxide and thiol compounds.

Major Products Formed

Properties

IUPAC Name

1,2,3-trichloro-5-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFZSQRJGZHMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074176
Record name 3,4,5-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53555-66-1
Record name 3,4,5-Trichlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53555-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TJ4JMT31P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you describe the metabolic fate of 3,4,5-Trichlorobiphenyl in biological systems?

A2: Studies using the fungus Aspergillus niger show that this compound undergoes biotransformation, although at a slower rate compared to less chlorinated biphenyls. [] The fungus primarily metabolizes it into mono- and di-hydroxy biphenyls. [] These hydroxylated metabolites, while more water-soluble, can still exhibit endocrine-disrupting effects. []

Q2: What is the impact of the degree of chlorination on the biodegradation of biphenyls?

A3: Research indicates a clear trend: higher chlorination hinders biodegradation. [] While biphenyl and less chlorinated congeners like 2-chlorobiphenyl and 4-chlorobiphenyl are readily transformed by Aspergillus niger, this compound shows slower metabolism. [] Highly chlorinated congeners like 3,3',4,4',5-pentachlorobiphenyl show almost no degradation under the same conditions. [] This suggests that the number and position of chlorine atoms significantly influence the biodegradability of these compounds.

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